molecular formula C8H10ClNO B1613402 4-(2-Aminoethyl)-2-chlorophenol CAS No. 32560-53-5

4-(2-Aminoethyl)-2-chlorophenol

Cat. No. B1613402
CAS RN: 32560-53-5
M. Wt: 171.62 g/mol
InChI Key: VATRCWZBGYJZOX-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)morpholine” is a compound that is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . It is also used as a precursor to synthesize a variety of antimicrobial agents .


Synthesis Analysis

The synthesis of a similar compound, “[4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium (II)”, involves complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K .


Molecular Structure Analysis

The molecular structure of amines, which “4-(2-Aminoethyl)-2-chlorophenol” likely falls under, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .


Chemical Reactions Analysis

“4-(2-Aminoethyl)aniline” has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has also been used as a reagent in polycondensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. They are classified according to the number of alkyl or aryl groups attached to nitrogen .

Scientific Research Applications

1. Environmental Remediation

Research indicates that compounds like 4-chlorophenol and 2,4-dichlorophenol, which are structurally similar to 4-(2-Aminoethyl)-2-chlorophenol, can be effectively degraded using sonochemical methods. This degradation is significant for environmental remediation, especially in aqueous solutions, highlighting its potential utility in cleaning up toxic organic pollutants in water systems (Goskonda, Catallo, & Junk, 2002).

2. Photocatalytic Decomposition

Studies have explored the photocatalytic decomposition of chlorophenols, similar to 4-(2-Aminoethyl)-2-chlorophenol, in water. The use of magnetic nanocomposites for this purpose has been investigated, showing that these materials can effectively decompose toxic chlorophenols under specific conditions, which is useful for water purification and treatment processes (Kesho Singh et al., 2017).

3. Hydrogen Bonding Studies

Hydrogen bonding interactions involving bases like 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds have been studied, providing insights into the binding and interaction mechanisms of these compounds. This research is significant for understanding the molecular behavior of such compounds and their potential applications in various chemical processes (Jin & Wang, 2013).

4. Spectrophotometric Detection

Developing sensitive and selective methods for detecting chlorophenols, including 2-chlorophenol, is essential for monitoring environmental pollutants. Research in this area has led to the development of spectrophotometric methods using magnetic nanoparticles, which could be adapted for detecting compounds like 4-(2-Aminoethyl)-2-chlorophenol (Mukdasai et al., 2016).

5. Analyzing Toxicity and Biodegradability

The toxic effects and biodegradability of chlorophenols, including compounds structurally related to 4-(2-Aminoethyl)-2-chlorophenol, have been extensively studied. Understanding the toxicity and degradation pathways of these compounds is crucial for assessing their environmental impact and for developing effective bioremediation strategies (O'connor & Young, 1989).

Safety And Hazards

“4-(2-Aminoethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

A bi-functional ligand of 4-(2-aminoethyl)benzoic acid (ABA) cation has been employed into the perovskite film to reduce the weak van der Waals gap between each perovskite layer and to promote the coupling of quasi-2D perovskite layers . This suggests potential future directions in the field of materials science and optoelectronics.

properties

IUPAC Name

4-(2-aminoethyl)-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRCWZBGYJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630246
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-2-chlorophenol

CAS RN

32560-53-5
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.1 mol of 2-(4-Methoxy-phenyl)-ethylamine was dissolved in 200 ml of acetic acid, followed by addition of 1.5 eq. of sulfuryl chloride at 0° to 5° C. The solution was stirred at room temperature for 1 hour. 250 ml of ether was added and the resulted solid was collected by filtration. The solid was heated in 48% aqueous HBr at 135° C. for 4 hours, cooled to 0° C., and the crystal was collected by filtration and washed with small amount of methanol then with ethyl acetate. LC-MS showed the product as HBr salt had the expected M+H+ of 186. 1H NMR (Varian 300 MHz, CD3OD shifts relative to the solvent peak at 3.3 ppm) δ 7.2 (d, 1H) 7.0 (m, 1H) 6.9 (d, 1H) 3.1 (m, 2H) 2.9 (m, 2H).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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